

1-Chloro-4-ethoxybenzene chemical safety and hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-ethoxybenzene

Cat. No.: B166472

[Get Quote](#)

An In-depth Technical Guide to the Chemical Safety and Hazards of **1-Chloro-4-ethoxybenzene**

Introduction

1-Chloro-4-ethoxybenzene (CAS No. 622-61-7) is an aromatic ether compound utilized primarily as an organic building block and intermediate in scientific research and chemical manufacturing.^{[1][2]} Its structure, featuring a substituted benzene ring, necessitates a thorough understanding of its safety and hazard profile for professionals in research, discovery, and drug development. This guide provides a comprehensive overview of its chemical and physical properties, potential hazards, safe handling protocols, and emergency procedures, compiled from available safety data for the compound and its structural analogs. Due to the limited availability of specific toxicological data, this chemical should be handled with the caution appropriate for a substance whose properties have not been fully investigated.^[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of **1-Chloro-4-ethoxybenzene** is presented below. This data is essential for understanding its behavior under various laboratory conditions.

Property	Value	Reference
IUPAC Name	1-Chloro-4-ethoxybenzene	[2] [4]
Synonyms	p-Chlorophenetole, p-Chlorophenyl ethyl ether, 4-Chlorophenetole	[2] [5]
CAS Number	622-61-7	[2] [5]
Molecular Formula	C ₈ H ₉ ClO	[2] [5] [6]
Molecular Weight	156.61 g/mol	[2] [4]
Appearance	Liquid	
Melting Point	21 °C	[7]
Boiling Point	212 °C	[7]
Density	1.121 g/mL	[7]
Flash Point	No data available	
Solubility	Insoluble in water (inferred from related compounds)	[8]

Hazard Identification and Classification

Specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for **1-Chloro-4-ethoxybenzene** is not consistently available. However, by examining structurally similar compounds, potential hazards can be anticipated. Researchers should handle this compound assuming it may possess similar risks.

Hazard Class (based on analogs)	GHS Hazard Statement (Code)	Notes on Analog Compound
Acute Toxicity, Oral	H302: Harmful if swallowed	Based on 1-(Chloromethyl)-4-ethoxybenzene[9]
Skin Irritation	H315: Causes skin irritation	Based on 4-Chloroanisole and 1-Chloro-4-(chloromethoxy)benzene[10][11]
Eye Irritation	H319: Causes serious eye irritation	Based on 4-Chloroanisole and 1-Chloro-4-(chloromethoxy)benzene[10][11]
Respiratory Irritation	H335: May cause respiratory irritation	Based on 4-Chloroanisole and 1-Chloro-4-(chloromethoxy)benzene[10][11]
Aquatic Hazard (Chronic)	H412: Harmful to aquatic life with long lasting effects	Based on 1-(Chloromethyl)-4-ethoxybenzene[9]

Toxicological Data

A thorough investigation of available literature reveals a significant lack of specific toxicological studies for **1-Chloro-4-ethoxybenzene**. Key quantitative metrics such as LD50 and LC50 values are not available.

Toxicity Metric	Route	Species	Value
Acute Oral Toxicity (LD50)	Oral	Not Tested	No data available
Acute Dermal Toxicity (LD50)	Dermal	Not Tested	No data available
Acute Inhalation Toxicity (LC50)	Inhalation	Not Tested	No data available
Carcinogenicity	-	-	No data available
Mutagenicity	-	-	No data available

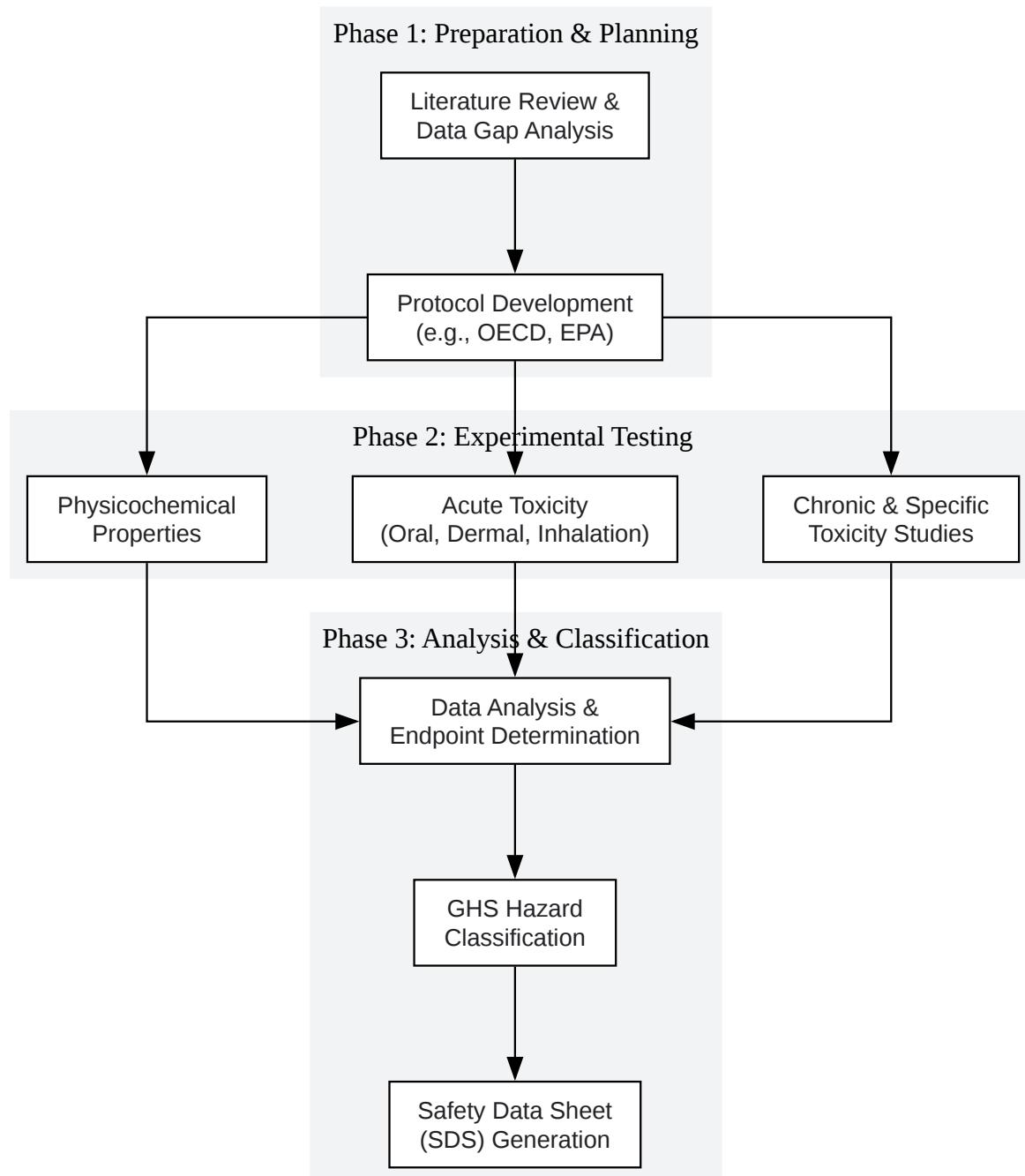
Given these data gaps, it is imperative to employ stringent safety measures to minimize exposure until more comprehensive toxicological assessments are performed.

Experimental Protocols

While specific experimental safety studies for **1-Chloro-4-ethoxybenzene** are not publicly documented, standardized methodologies are used to determine such data. Below are generalized protocols for key safety assessments.

Protocol 1: Determination of Acute Oral Toxicity (OECD 423)

This protocol describes a stepwise procedure using a limited number of animals to obtain a statistically robust estimate of the LD50.


- **Animal Selection:** Healthy, young adult rats of a single strain are acclimatized for at least 5 days.
- **Dose Preparation:** The test substance is prepared in a suitable vehicle (e.g., corn oil or water).
- **Administration:** A single dose is administered by gavage to a group of three fasted animals.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.

- Stepwise Procedure:
 - If no mortality occurs at the starting dose (e.g., 300 mg/kg), the dose is increased for the next group.
 - If mortality occurs, the dose is decreased for the next group.
 - The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (2000 mg/kg).
- Data Analysis: The LD50 is estimated based on the observed outcomes and statistical tables provided in the guideline.

Protocol 2: Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup)

This method is used to determine the flash point of combustible liquids.

- Apparatus: A Pensky-Martens closed-cup tester is used, consisting of a test cup, lid, and heating apparatus.
- Sample Preparation: The test cup is filled with the sample to the specified level.
- Heating: The sample is heated at a slow, constant rate while being continuously stirred.
- Test Flame Application: At regular temperature intervals, a small test flame is directed into the vapor space of the cup.
- Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

[Click to download full resolution via product page](#)

Generalized workflow for chemical safety assessment.

Safe Handling and Storage

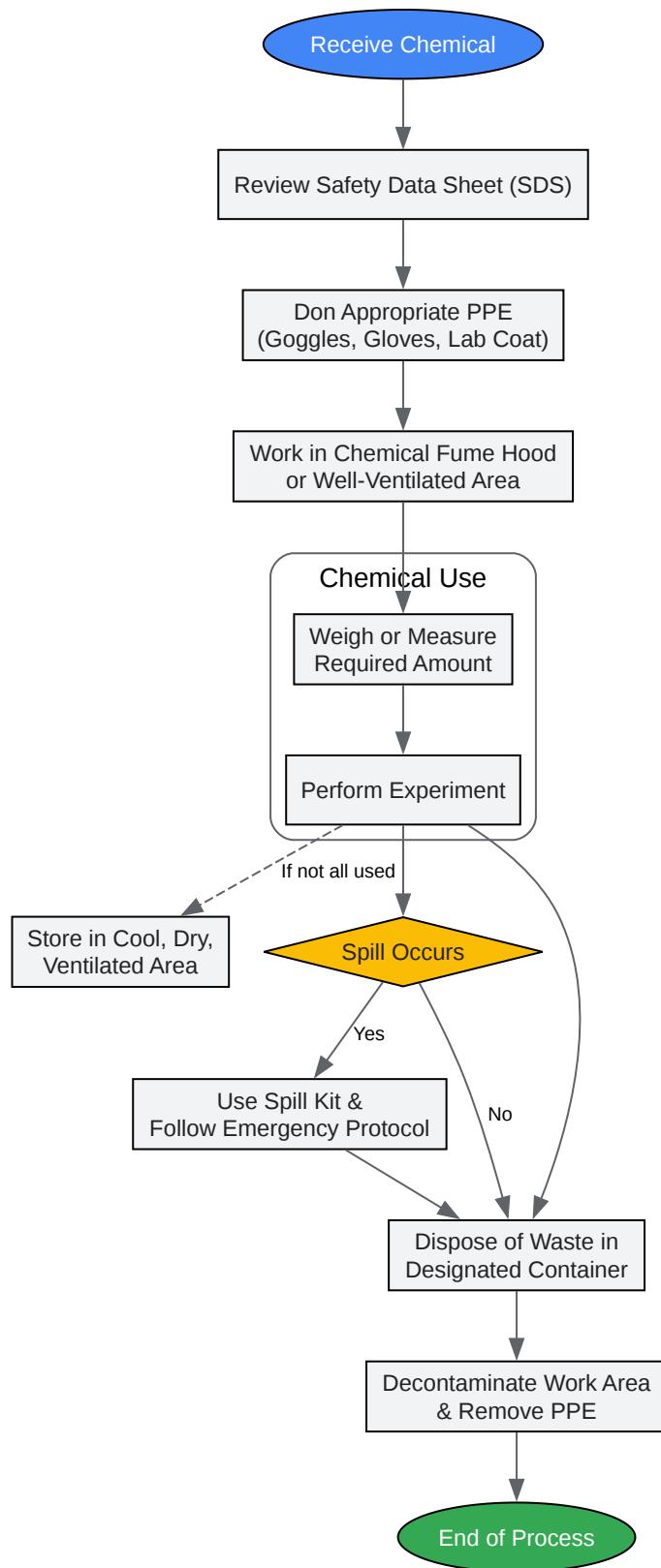
Adherence to strict safety protocols is crucial when handling **1-Chloro-4-ethoxybenzene**.

5.1 Engineering Controls

- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [\[12\]](#)[\[13\]](#)
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[\[14\]](#)

5.2 Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[\[13\]](#)[\[14\]](#)
- Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a flame-resistant lab coat.[\[8\]](#)[\[14\]](#) All skin should be covered.
- Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[\[14\]](#)[\[15\]](#)


5.3 Handling Procedures

- Avoid contact with skin, eyes, and clothing.[\[11\]](#)
- Do not breathe vapors or mists.[\[3\]](#)[\[14\]](#)
- Keep away from heat, sparks, and open flames.[\[16\]](#)
- Wash hands thoroughly after handling and before eating, drinking, or smoking.[\[14\]](#)[\[17\]](#)

5.4 Storage Conditions

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[12\]](#)[\[15\]](#)
- Keep away from incompatible materials such as strong oxidizing agents.[\[11\]](#)

- Protect from light.[15]
- It is recommended to store the material in a locked cabinet or area.[12][14]

[Click to download full resolution via product page](#)

Logical workflow for safe handling of laboratory chemicals.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or emergency.

6.1 First Aid Measures

Exposure Route	First Aid Protocol	Reference
Inhalation	Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.	[3][14][15]
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.	[3][14][15]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.	[3][14][15]
Ingestion	Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.	[3][14][15]

6.2 Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][16]
- Specific Hazards: The material is combustible.[16] Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][11] Vapors may be heavier than air and can form explosive mixtures with air.[17]
- Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[15]

6.3 Accidental Release Measures

- Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5.2. Ensure adequate ventilation.[14]
- Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3][14]
- Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[14][15] Collect the material in a suitable, labeled container for disposal by a licensed waste disposal company.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]
- 6. Benzene, 1-chloro-4-ethoxy- | C8H9ClO | CID 69326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-chloro-4-ethoxybenzene [stenutz.eu]
- 8. lobachemie.com [lobachemie.com]
- 9. 1-(Chloromethyl)-4-Ethoxybenzene | C9H11ClO | CID 2063971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [1-Chloro-4-ethoxybenzene chemical safety and hazards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166472#1-chloro-4-ethoxybenzene-chemical-safety-and-hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com